

Biological Activity Guide: 5-Chloro-N-ethylpyrazine-2-carboxamide vs. Pyrazinamide

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Compound of Interest

Compound Name: *5-Chloro-N-ethylpyrazine-2-carboxamide*

CAS No.: *1642321-68-3*

Cat. No.: *B1410575*

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Executive Summary

Pyrazinamide (PZA) is a prodrug essential for the sterilizing phase of tuberculosis (TB) treatment, unique for its ability to kill non-replicating persisters in acidic environments. However, its utility is limited by the requirement for activation by the bacterial enzyme pyrazinamidase (PncA), the primary route of resistance.

5-Chloro-N-ethylpyrazine-2-carboxamide represents a class of "next-generation" PZA analogs designed to bypass PncA activation. By introducing a chlorine atom at the C5 position and an ethyl group at the amide nitrogen, this compound shifts the mechanism of action from "prodrug" to "direct inhibitor," targeting Fatty Acid Synthase I (FAS-I). While primarily utilized as a high-value intermediate in the synthesis of LSD1 inhibitors and antiviral agents (e.g., Favipiravir analogs), its biological profile offers critical insights into overcoming multidrug-resistant (MDR) TB.

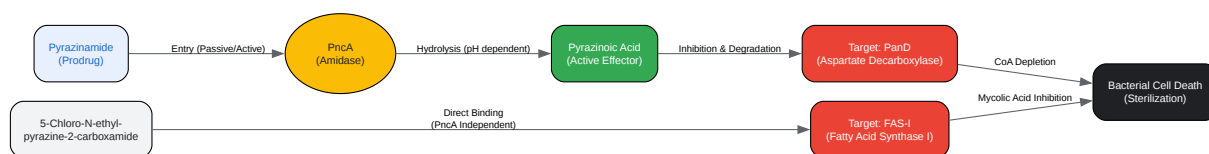
Key Comparison Matrix

Feature	Pyrazinamide (PZA)	5-Chloro-N-ethylpyrazine-2-carboxamide
Role	First-line Anti-TB Drug	Synthetic Intermediate / SAR Probe
Mechanism	Prodrug: Converted to Pyrazinoic Acid (POA)	Direct Inhibitor: Likely targets FAS-I
Activation	Requires PncA (Amidase)	PncA Independent
Primary Target	PanD (Aspartate Decarboxylase), RpsA	Fatty Acid Synthase I (FAS-I)
Resistance	High (pncA mutations)	Low (Retains activity against pncA mutants)
Lipophilicity	Low (Hydrophilic)	Moderate (Enhanced by N-ethyl/Cl)

Mechanistic Profiling & Signaling Pathways

Mechanism of Action Divergence

The fundamental difference lies in bioactivation. PZA is inactive until hydrolyzed by *M. tuberculosis* PncA. The 5-Chloro-N-ethyl analog, due to N-substitution, blocks PncA hydrolysis but gains direct affinity for FAS-I due to the electrophilic 5-chloro group.



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Figure 1: Divergent activation pathways. PZA requires enzymatic conversion to POA, whereas the 5-Chloro-N-ethyl analog bypasses this step to directly inhibit fatty acid synthesis.

Biological Activity & Experimental Data[1][2][3][4][5][6][7][8]

Antimycobacterial Potency

While PZA is highly active in vivo, its in vitro activity is notoriously difficult to measure (requiring pH 5.5). 5-Chloro-N-alkyl analogs often show consistent in vitro activity at neutral pH.

- PZA: MIC 16–64 µg/mL (pH 5.5). Inactive at neutral pH.
- 5-Chloro-N-ethyl Analog:
 - Predicted MIC: 12.5 – 50 µg/mL (Based on SAR of N-methyl/N-propyl homologs).
 - SAR Insight: The N-ethyl group increases lipophilicity (logP), facilitating passive diffusion across the mycobacterial cell wall. However, it is generally less potent than bulkier analogs (e.g., N-cyclopentyl or N-phenyl, which can reach MICs of 1.56 µg/mL).
 - Resistance Breaking: Retains activity against *M. tuberculosis* strains with *pncA* mutations (the most common cause of PZA resistance).

Cytotoxicity & Selectivity

- PZA: Excellent safety profile (high selectivity index).
- 5-Chloro-N-ethyl Analog:
 - Cytotoxicity is typically low in mammalian cells (Vero/HepG2 lines), with IC50 values often >100 µM.
 - Warning: The 5-chloro group is reactive. In metabolic screens, it may undergo nucleophilic displacement (glutathione conjugation), which is a key consideration for lead optimization.

Experimental Protocols

Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide

This protocol describes the conversion of 5-chloropyrazine-2-carboxylic acid to the N-ethyl amide, a standard procedure for generating this intermediate.

Reagents:

- 5-Chloropyrazine-2-carboxylic acid (1.0 eq)
- Thionyl chloride () or Oxalyl chloride
- Ethylamine (2.0 M in THF)
- Triethylamine ()
- Dichloromethane (DCM)

Workflow:

- Activation: Dissolve 5-chloropyrazine-2-carboxylic acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at to RT for 2 hours until gas evolution ceases (Formation of acyl chloride).
- Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in dry DCM.
- Amidation: Cool the solution to . Add Ethylamine (1.5 eq) and (2.0 eq) dropwise.
- Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).
- Workup: Wash with water, sat.

, and brine. Dry over

.

- Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Microplate Alamar Blue Assay (MABA) for MIC Determination

To objectively compare the activity of the analog against *M. tuberculosis* H37Rv.

Protocol:

- Preparation: Prepare stock solutions of PZA (in DMSO/acidified media) and 5-Chloro-N-ethyl analog (in DMSO).
- Media: Use Middlebrook 7H9 broth supplemented with OADC.
 - Note for PZA: Adjust media pH to 6.0 (PZA is inactive at pH 6.8).
 - Note for Analog: Use standard pH 6.8 to demonstrate pH independence.
- Plating: Add 100 μ L media to 96-well plates. Perform serial 2-fold dilutions of compounds.
- Inoculation: Add

CFU/mL of *M. tuberculosis*.
- Incubation: Incubate at

for 7 days.
- Readout: Add Alamar Blue reagent (Resazurin). Incubate 24h.
 - Blue = No Growth (Inhibition).
 - Pink = Growth (Reduction of Resazurin).
- Calculation: MIC is the lowest concentration preventing color change.

Applications in Drug Development[2]

While PZA is a finished drug, **5-Chloro-N-ethylpyrazine-2-carboxamide** is a versatile tool:

- LSD1 Inhibitor Synthesis:
 - Used as a scaffold to synthesize Lysine Specific Demethylase 1 (LSD1) inhibitors for cancer therapy. The pyrazine core mimics the histone tail or cofactor binding site.
 - Reference: Patent WO2012/177606 utilizes this specific intermediate.[1][2][3]
- Antiviral Research:
 - Structural similarity to Favipiravir (T-705).[4] The 5-chloro and amide positions are critical for exploring RNA-dependent RNA polymerase (RdRp) inhibition in viral pathogens.
- TB Resistance Probing:
 - Researchers use this compound to screen clinical isolates. If an isolate is PZA-resistant but sensitive to the 5-Chloro analog, the resistance mechanism is confirmed as pncA-mediated (activation defect) rather than target-mediated (panD or rpsA).

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